molecular formula C21H21N3O5 B2937076 N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]ethanediamide CAS No. 898439-58-2

N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]ethanediamide

Cat. No.: B2937076
CAS No.: 898439-58-2
M. Wt: 395.415
InChI Key: BOOWIMGIEKPJKA-UHFFFAOYSA-N
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Description

N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]ethanediamide is a complex organic compound that features a tetrahydroquinoline moiety and a benzodioxole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]ethanediamide typically involves multiple steps. One common method includes the reaction of 1-acetyl-1,2,3,4-tetrahydroquinoline with a benzodioxole derivative under specific conditions to form the desired product. The reaction conditions often involve the use of Grignard reagents, followed by dehydration and reduction steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to convert ketones or aldehydes to alcohols.

    Substitution: Common in modifying the benzodioxole or tetrahydroquinoline moieties.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.

Scientific Research Applications

N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]ethanediamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways critical for cancer cell survival. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-diaryl-1,2-dihydroquinolines
  • 1,2,3,4-tetrahydroquinolines
  • Benzodioxole derivatives

Uniqueness

N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]ethanediamide is unique due to its specific combination of a tetrahydroquinoline moiety and a benzodioxole group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(1,3-benzodioxol-5-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5/c1-13(25)24-8-2-3-15-5-6-16(10-17(15)24)23-21(27)20(26)22-11-14-4-7-18-19(9-14)29-12-28-18/h4-7,9-10H,2-3,8,11-12H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOOWIMGIEKPJKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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